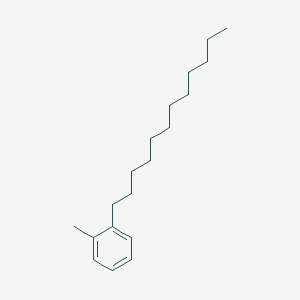

1-Dodecyl-2-methylbenzene

Description

1-Dodecyl-2-methylbenzene (CAS 4534-53-6), systematically named benzene, (1-methyldodecyl)-, is a branched alkylbenzene derivative featuring a dodecyl (C₁₂H₂₅) chain and a methyl group (-CH₃) at the ortho position of the aromatic ring . Its molecular formula is C₁₉H₃₂, with a molecular weight of 260.46 g/mol.

Potential applications of 1-Dodecyl-2-methylbenzene may include surfactant formulations or specialty solvents, as its branched structure could influence micelle formation and solubility compared to linear alkylbenzenes like dodecylbenzene (CAS 123-01-3) .

Properties

CAS No. |

78400-47-2 |

|---|---|

Molecular Formula |

C19H32 |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

1-dodecyl-2-methylbenzene |

InChI |

InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-11-12-16-19-17-14-13-15-18(19)2/h13-15,17H,3-12,16H2,1-2H3 |

InChI Key |

PQAHWOUEBKVMQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 1-dodecyl-2-methylbenzene typically involves large-scale Friedel-Crafts alkylation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-2-methylbenzene undergoes several types of chemical reactions, including:

Oxidation: The benzylic position (carbon adjacent to the benzene ring) can be oxidized to form benzylic alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include bromine (Br₂) for bromination and nitric acid (HNO₃) for nitration.

Reduction: The compound can be reduced using hydrogenation catalysts to saturate the alkyl chain or reduce any functional groups present.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄

Substitution: Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration

Reduction: H₂/Pd-C for hydrogenation

Major Products:

Oxidation: Benzylic alcohols, aldehydes, carboxylic acids

Substitution: Brominated or nitrated derivatives

Reduction: Saturated alkyl derivatives

Scientific Research Applications

1-Dodecyl-2-methylbenzene has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of surfactants and detergents due to its hydrophobic nature.

Biology: Employed in the study of membrane proteins and lipid bilayers as a model compound.

Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-dodecyl-2-methylbenzene primarily involves its interaction with hydrophobic environments. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron-rich nature facilitates electrophilic aromatic substitution, while the benzylic position is prone to oxidation due to the stability of the resulting benzylic radical or carbocation.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural parameters of 1-Dodecyl-2-methylbenzene with related alkylbenzenes:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-Dodecyl-2-methylbenzene | 4534-53-6 | C₁₉H₃₂ | 260.46 | Branched dodecyl + methyl at ortho |

| Dodecylbenzene | 123-01-3 | C₁₈H₃₀ | 246.43 | Linear dodecyl chain (no methyl group) |

| 3-Phenyldodecane | 4621-36-7 | C₁₈H₃₀ | 246.43 | Phenyl group at terminal carbon |

| 3-Phenyltridecane | 4534-58-1 | C₁₉H₃₂ | 260.46 | Longer alkyl chain (C₁₃) with phenyl |

Key Observations :

- Branching Effects : The methyl group in 1-Dodecyl-2-methylbenzene introduces steric hindrance, likely reducing its melting point compared to linear analogs like dodecylbenzene. Similar branching effects are observed in benzimidazolone derivatives, where longer alkyl chains alter crystallinity .

- Molecular Weight : Despite sharing the same alkyl chain length (C₁₂), 1-Dodecyl-2-methylbenzene has a higher molecular weight than dodecylbenzene due to the additional methyl substituent .

Chemical Reactivity and Functionalization

- Electrophilic Substitution : The methyl group at the ortho position may direct electrophilic attacks (e.g., sulfonation, nitration) to specific ring positions, analogous to methyl-substituted benzamides where substituents influence reaction pathways .

- Synthetic Utility : Unlike dodecylbenzene, which is primarily used in detergents, the methyl group in 1-Dodecyl-2-methylbenzene could enhance its compatibility in metal-catalyzed reactions, similar to N,O-bidentate directing groups in benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.